molecular formula C16H25NO2 B1142953 (-)-Tramadol CAS No. 181289-59-8

(-)-Tramadol

Cat. No. B1142953
M. Wt: 263.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Tramadol is an opioid analgesic drug that is used to treat moderate to severe pain. It is a synthetic opioid that is derived from codeine and thebaine, two naturally occurring alkaloids found in opium. It is a centrally acting analgesic that is believed to act on both the central nervous system and the periphery. It is believed to have a similar mechanism of action as other opioids, such as morphine, but with fewer side effects. It is available in both oral and intravenous formulations and is commonly used in both acute and chronic pain management.

Scientific Research Applications

  • Analgesic and Pharmacological Properties : Tramadol is known for its dual activity as a monoaminergic reuptake inhibitor and opioid receptor agonist. It's a prodrug metabolized into more potent opioid analgesic metabolites, particularly M1, through cytochrome P450 enzymes CYP2D6 and CYP3A4. The efficacy of tramadol varies based on an individual's CYP genetics, impacting its analgesic potency. Clinical decision support tools using pharmacogenomics are being utilized to guide tramadol treatment in major medical centers due to its complex metabolism and side effect profile (Miotto et al., 2017).

  • Efficacy in Diabetic Neuropathy : Tramadol has been found effective in treating diabetic neuropathy pain. A double-blind randomized trial showed that patients treated with tramadol reported significant pain relief and better physical and social functioning compared to those receiving a placebo. However, it was associated with side effects like nausea, constipation, headache, and somnolence (Harati et al., 1998).

  • Neurotoxic Effects : Chronic tramadol usage can cause oxidative damage, inflammation, and apoptosis in the cerebrum of rats, suggesting a potential for neurotoxic effects. This is mediated via oxidative stress, inflammation, and alterations in neurotransmission (Mohamed & Mahmoud, 2019).

  • Antidepressant-Like Effects : Tramadol exhibits antidepressant-like effects in animal models. Studies have shown that it can decrease immobility time in rats during the forced swimming test, indicating its potential use in treating depressive disorders (Jessé et al., 2008).

  • Pharmacokinetics and Drug Delivery Systems : Tramadol's pharmacokinetics and pharmacodynamics, including adverse side effects and co-administration with other drugs, have been studied. New drug delivery systems are being explored to enhance its efficacy and reduce the frequency of dosing (Vazzana et al., 2015).

  • Mechanisms of Action : Research into tramadol's mechanisms has highlighted its action on G protein-coupled receptors (GPCRs), monoamine transporters, and ion channels. These findings help understand tramadol's efficacy in pain management and potential side effects (Minami et al., 2015).

  • Toxicity and Drug Interactions : Tramadol's potential for overdose, particularly when combined with benzodiazepines, and its interaction with the central nervous system depressants, is a critical area of concern. Understanding these interactions is vital for safe prescribing practices (Clarot et al., 2003).

properties

IUPAC Name

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLZQTGLZFBW-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313414
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Tramadol

CAS RN

123134-25-8
Record name (-)-(S,S)-trans-Tramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123134-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(S,S)-trans-Tramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMADOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Citations

For This Compound
215,000
Citations
S Grond, A Sablotzki - Clinical pharmacokinetics, 2004 - Springer
… concentrations were essentially the same after administration of either tramadol or tramadol … in tramadol plasma concentration after tramadol administration, tramadol concentrations …
Number of citations: 568 link.springer.com
P Dayer, L Collart, J Desmeules - Drugs, 1994 - Springer
… -Tramadol is a central analgesic with low affinity for opioid receptors. The rate of production of its M1 metabolite (O-demethyl tramadol) … clinical data suggest that tramadol may also exert …
Number of citations: 371 link.springer.com
P Dayer, J Desmeules, L Collart - Drugs, 1997 - Springer
… (±)-Tramadol is a racemic mixture of 2 enantiomers, each one … (+)-Tramadol is a selective agonist of μ receptors and preferentially inhibits serotonin reuptake, whereas (−)-tramadol …
Number of citations: 433 link.springer.com
EA Shipton - Anaesthesia and intensive care, 2000 - journals.sagepub.com
The atypical opioid, tramadol, has recently been introduced into Australia and New Zealand. Tramadol's efficacy in a wide range of acute and chronic pain states, its multi-formulation …
Number of citations: 331 journals.sagepub.com
TA Bamigbade, RM Langford - Pain reviews, 1998 - researchgate.net
… Tramadol’s mode of action and safety profile distinguishes it from other opioids. The analgesic effect of tramadol results … Tramadol is formulated as a racemic mixture, and tramadol’s …
Number of citations: 233 www.researchgate.net
J Hollingshead, RM Dühmke… - The Cochrane database …, 2006 - europepmc.org
… trials, four comparing tramadol with placebo, one comparing tramadol with clomipramine, and one comparing tramadol with morphine. All four trials comparing tramadol with placebo …
Number of citations: 278 europepmc.org
LJ Scott, CM Perry - Drugs, 2000 - Springer
… tramadol function in a complementary manner to enhance the analgesic efficacy and improve the tolerability profile of tramadol. … Most importantly, unlike other opioids, tramadol has no …
Number of citations: 984 link.springer.com
K Minami, J Ogata, Y Uezono - Naunyn-Schmiedeberg's archives of …, 2015 - Springer
… effects of tramadol and tramadol metabolite M1 on … tramadol, we investigated the effects of tramadol on the pH of gastric juices during anesthesia in order to determine whether tramadol …
Number of citations: 84 link.springer.com
JA Desmeules - European Journal of Pain (London, England), 2000 - europepmc.org
… Tramadol differs from other opioids by combining a weak opioid and a … of tramadol does not overlap with that of NSAIDs, it is a useful agent to be combined with these drugs. Tramadol …
Number of citations: 108 europepmc.org
S Shadnia, K Soltaninejad, K Heydari… - Human & …, 2008 - journals.sagepub.com
… Tramadol as a centrally acting analgesic is extensively used in the management of … of tramadol. The objective of the present study was to evaluate epidemiology of intentional tramadol …
Number of citations: 322 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.